4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide
Overview
Description
4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide, commonly referred to as BCMMA, is an organic compound that has been the subject of scientific research in recent years. It has been studied for its potential to be used in a variety of applications, ranging from synthesizing new compounds to its potential as a therapeutic agent. In
Scientific Research Applications
Synthesis and Characterization of N-allyl-4-piperidyl Benzamide Derivatives
- The compound 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene was synthesized and characterized, leading to the development of a novel non-peptide CCR5 antagonist (Cheng De-ju, 2014).
Preparation and Characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide
- A detailed study on the synthesis, characterization, and development of a non-peptide CCR5 antagonist was conducted, providing insights into the structural and functional aspects of these compounds (H. Bi, 2014).
Bioactivity and Molecular Interaction
Synthesis and Structural Characterization of N-Piperidine Benzamides CCR5 Antagonists
- Research focusing on the synthesis, structural characterization, and bioactivity of N-Piperidine Benzamides CCR5 Antagonists, indicated potential bioactive properties, further characterized by various spectroscopic techniques (Cheng De-ju, 2015).
Synthesis and Characterization of Cu(II) and Ni(II) Complexes
- A study on 4-Bromo-N-(di-R-carbamothioyl)benzamide and its metal complexes with Ni(II) and Cu(II), showcased a comprehensive synthesis and characterization process, delving into their crystal and molecular structures, and confirmed the formation of these metal complexes (G. Binzet et al., 2009).
Synthesis and Characterization of Non-peptide Small Molecular Antagonist Benzamide Derivatives
- This study synthesized and characterized Benzamide derivatives, highlighting their biological activities, and providing insights into their molecular structure through NMR and MS techniques (H. Bi, 2015).
Future Directions
properties
IUPAC Name |
4-bromo-3-chloro-N-methyl-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-7(2)14(3)11(15)8-4-5-9(12)10(13)6-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJMZPNJOBQAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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